2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
2-(Trifluoromethyl)-DL-tyrosine is a synthetic amino acid derivative where a trifluoromethyl group (-CF3) is substituted at the ortho position of the tyrosine aromatic ring. This modification imparts unique physicochemical properties to the molecule, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-DL-tyrosine typically involves the introduction of the trifluoromethyl group into the tyrosine structure. One common method is the trifluoromethylation of tyrosine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium fluoride (CsF). The reaction is often carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-DL-tyrosine may involve continuous flow processes to enhance efficiency and scalability. These methods utilize readily available precursors and environmentally friendly reagents, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-DL-tyrosine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the trifluoromethyl group, leading to the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl sulfoxides, while reduction can produce partially hydrogenated derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-DL-tyrosine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-DL-tyrosine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- Trifluoromethane (H-CF3)
- 1,1,1-Trifluoroethane (H3C-CF3)
- Hexafluoroacetone (F3C-CO-CF3)
Comparison: Compared to these compounds, 2-(Trifluoromethyl)-DL-tyrosine is unique due to its amino acid backbone, which allows it to integrate into biological systems more effectively. Its trifluoromethyl group imparts enhanced stability and reactivity, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)7-4-6(15)2-1-5(7)3-8(14)9(16)17/h1-2,4,8,15H,3,14H2,(H,16,17) |
InChI Key |
YMUVYZRNMOVOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
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